5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide
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Overview
Description
5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide is a complex organic compound that features a benzoyl group, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide typically involves the reaction of 5-ethyl-2-hydroxybenzaldehyde with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
5-ethyl-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Benzimidazoles: Compounds with similar structural features and potential biological activities.
Uniqueness
5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
53390-22-0 |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N2O4/c1-2-8-3-4-12(18)10(5-8)13(19)9-6-11(14(16)20)15(21)17-7-9/h3-7,18H,2H2,1H3,(H2,16,20)(H,17,21) |
InChI Key |
SGESGQYJSSNUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)C2=CNC(=O)C(=C2)C(=O)N |
Origin of Product |
United States |
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